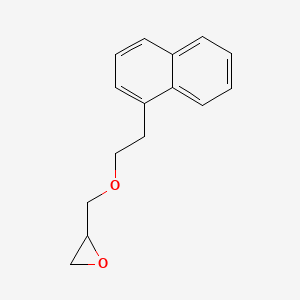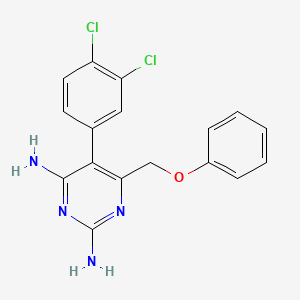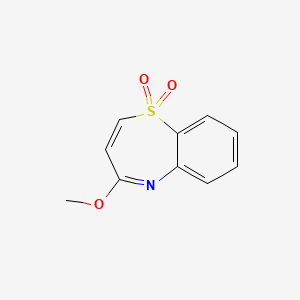
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- is a chemical compound with the molecular formula C14H25NO2 It is known for its unique structure, which includes a cyclohexyloxy group and a cyclohexyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with cyclohexanol to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the cyclohexyloxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexyl carboxylic acid.
Reduction: Cyclohexylamine, cyclohexanol.
Substitution: N-substituted acetamides, O-substituted cyclohexyl derivatives.
Scientific Research Applications
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxocyclohexyl)acetamide: Similar structure but with a ketone group instead of the cyclohexyloxy group.
Cyclohexylacetamide: Lacks the cyclohexyloxy group, making it less complex.
N-Cyclohexylacetamide: Similar but without the additional cyclohexyloxy group.
Uniqueness
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- is unique due to the presence of both cyclohexyloxy and cyclohexyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
36902-86-0 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-(4-cyclohexyloxycyclohexyl)acetamide |
InChI |
InChI=1S/C14H25NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h12-14H,2-10H2,1H3,(H,15,16) |
InChI Key |
FQZUWKPQJOZYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


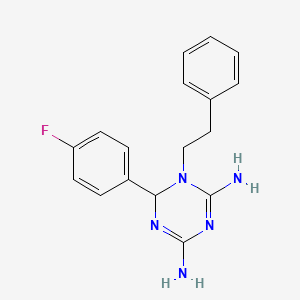
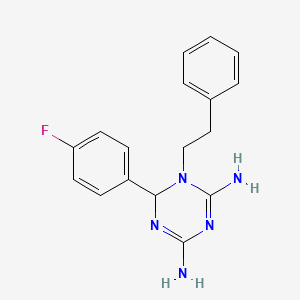
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)



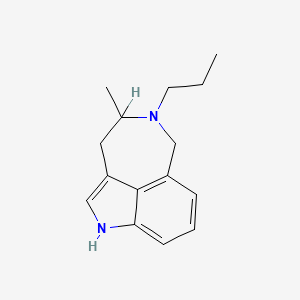
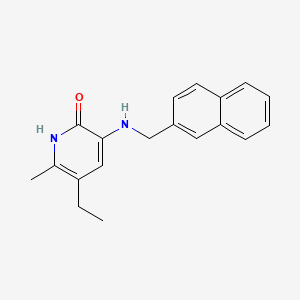
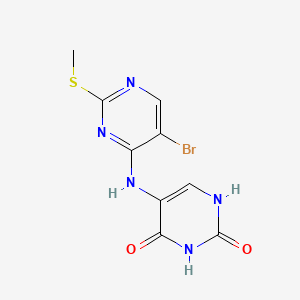
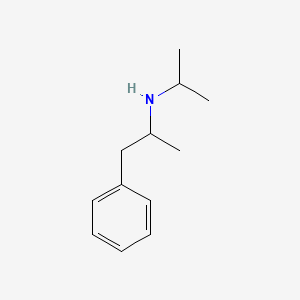
![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)
